molecular formula C10H18O4 B1670523 Diethyl adipate CAS No. 141-28-6

Diethyl adipate

Cat. No. B1670523
CAS RN: 141-28-6
M. Wt: 202.25 g/mol
InChI Key: VIZORQUEIQEFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl adipate, also known as Diethyl hexanedioate or Adipic acid diethyl ester, is a compound used for synthesis . It has a linear formula of C2H5OOC(CH2)4COOC2H5 . The CAS Number is 141-28-6 .


Synthesis Analysis

Diethyl adipate is synthesized by the esterification of adipic acid and ethanol in the presence of concentrated sulfuric acid . The process involves mixing the reagents in a round bottom flask, attaching a Dean Stark trap and a reflux condenser, and heating the mixture under reflux .


Molecular Structure Analysis

The molecular structure of Diethyl adipate is represented by the formula C10H18O4 . The IUPAC name is 1,6-diethyl hexanedioate . The structure includes a total of 31 bonds, with 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 2 ester (aliphatic) bonds .


Physical And Chemical Properties Analysis

Diethyl adipate is a liquid at room temperature . It has a boiling point of 245 °C/1013 hPa and a melting point of -19.8 °C . The density of Diethyl adipate is 1.01 g/cm3 at 20 °C .

Scientific Research Applications

Fuel Additive and Alternative Fuel Potential

Diethyl adipate has been identified as a significant solvent and intermediate in organic synthesis, widely used in domestic chemicals and the food industry. Notably, its role as an oxygenated additive has demonstrated considerable potential in improving fuel properties and reducing engine emissions. This positions diethyl adipate as a promising fuel additive and a potential alternative fuel for the future. The thermal conductivity of diethyl adipate has been studied, showing its functional properties in various temperature and pressure conditions, which is crucial for its application in fuel systems (Zhigang, 2010).

Chemical Synthesis and Catalysis

Studies have focused on the synthesis of diethyl adipate using different catalysts and methodologies. For instance, the synthesis with solid superacid TiO2-ZrO2/SO42- catalyst achieved a high yield of 96.5% (Long-jie, 2005). Another approach involved microwave irradiation, using toluene-p-sulfonic acid as a catalyst, which showed a yield of up to 85.9% (Lian-qing, 2010). Such studies highlight the versatility of diethyl adipate in chemical synthesis.

Density and Viscosity Studies

The density and viscosity of diethyl adipate have been measured under various conditions, providing critical data for its use in different industrial applications. These studies contribute to understanding the physical properties of diethyl adipate, essential for its application in industries such as plastics and lubricants (Comuñas et al., 2008).

Plasticizer for Polyvinyl Chloride (PVC)

Diethyl adipate, as a plasticizer, plays a crucial role in the production of polyvinyl chloride (PVC) and its polymers. Its effectiveness in this role has been explored in various research studies, emphasizing its importance in the chemical industry (Heejin Kim et al., 2019).

Enhancing Drug Permeation

Research has also explored the use of diethyl adipate in pharmaceutical applications, particularly in enhancing the permeation of drugs through the skin. This application is significant for developing more effective topical drug delivery systems (Takahashi et al., 2002).

Biodegradable Plastics

The incorporation of diethyl adipate in the production of biodegradable plastics like poly(lactic acid) sheets has been studied. This application is crucial for developing environmentally friendly plastic alternatives (Shirai et al., 2015).

Safety And Hazards

Diethyl adipate is classified as a short-term (acute) aquatic hazard (Category 3), which means it is harmful to aquatic life . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Diethyl adipate has been identified as a potential green solvent for PVDF membrane preparation due to its biodegradable, non-carcinogenic, non-corrosive, and non-hazardous properties . It has also been proposed as a potential phase change material for thermal energy storage at low temperatures .

properties

IUPAC Name

diethyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZORQUEIQEFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021999
Record name Diethyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Hawley]
Record name Diethyl adipate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4816
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

245 °C
Record name DIETHYL ADIPATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C
Record name DIETHYL ADIPATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0076 @ 20 °C
Record name DIETHYL ADIPATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.05 [mmHg], 0.058 mm Hg @ 25 °C
Record name Diethyl adipate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4816
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYL ADIPATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Diethyl adipate

Color/Form

Colorless liquid

CAS RN

141-28-6, 68201-71-8, 68989-28-6
Record name Diethyl adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068201718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYL ADIPATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIETHYL ADIPATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanedioic acid, 1,6-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanedioic acid, diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanedioic acid, di-C8-26-alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B19K45L6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHYL ADIPATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-19.8 °C
Record name DIETHYL ADIPATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To a solution of adipic acid (1.46 g) and triethylamine (2.8 ml) in tetrahydrofuran (30 ml), 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide (3.7 g) is added, and the resulting mixture is stirred at room temperature for 2 hours. The reaction mixture is treated as in Example A to give diethyl adipate (1.5 g) as an oil.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Then, 29.1 g (0.199 mole) of adipic acid and 21.0 g (0.194 mole) of adiponitrile were added to the liquid distillation residue, and the resulting mixture was introduced into a 1-liter, stainless autoclave. after purging with nitrogen, the content was stirred at 240° C. for 3 hours. After cooling the reaction mixture, 138.0 g (3.000 moles) of ethanol was added and the resulting mixture was stirred at 190° C. for 3 hours. As a result of analysis, it was confirmed that 60.3 g (0.389 mole) of ethyl cyanovalerate and 1.2 g (0.006 mole) of diethyl adipate were formed.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Quantity
60.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl adipate
Reactant of Route 2
Reactant of Route 2
Diethyl adipate
Reactant of Route 3
Reactant of Route 3
Diethyl adipate
Reactant of Route 4
Reactant of Route 4
Diethyl adipate
Reactant of Route 5
Reactant of Route 5
Diethyl adipate
Reactant of Route 6
Reactant of Route 6
Diethyl adipate

Citations

For This Compound
1,700
Citations
MJP Comuñas, JP Bazile, A Baylaucq… - Journal of Chemical & …, 2008 - ACS Publications
… of Diethyl Adipate Once the calibration procedure was defined, we studied the volumetric behavior of diethyl adipate (… us to interpolate the density of diethyl adipate at temperatures and …
Number of citations: 153 pubs.acs.org
F Toda, T Suzuki, S Higa - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate … Dieckmann condensation reactions of diethyl adipate and pimelate proceeded efficiently in …
Number of citations: 103 pubs.rsc.org
X Meng, P Zheng, J Wu, Z Liu - Journal of Chemical & Engineering …, 2008 - ACS Publications
… The density and viscosity measurements of the present work performed on liquid diethyl adipate with a vibrating-wire sensor are generally characterized by uncertainties of ± 0.2 % and …
Number of citations: 33 pubs.acs.org
R Zhu, CS Cheung, Z Huang, X Wang - Atmospheric Environment, 2011 - Elsevier
Experiments were carried out on a four-cylinder direct-injection diesel engine operating on Euro V diesel fuel blended with diethyl adipate (DEA). The blended fuels contain 8.1%, 16.4%…
Number of citations: 46 www.sciencedirect.com
Y Ren, Z Huang, H Miao, D Jiang, K Zeng, B Liu… - Energy & …, 2007 - ACS Publications
… In this study, diesel fuel is the base fuel while diethyl adipate (DEA) is used as the oxygenate additive. Four fractions of diesel−DEA blends were investigated in the study, and the …
Number of citations: 29 pubs.acs.org
AK Dikshit, AK Nandi - Macromolecules, 1998 - ACS Publications
Poly(vinylidene flouride) (PVF 2 ) gels in diethyl adipate (DEA) with fibrillar morphology. The gels are transparent. The Wide-angle X-ray scattering pattern and FT-IR spectra of the gel …
Number of citations: 64 pubs.acs.org
A Gök, Şİ Kırbaşlar, H Uslu, HG Gilani - Fluid phase equilibria, 2011 - Elsevier
… glutarate or diethyl adipate (3)} at 298.2 K and 101.3 ± 0.7 kPa. The relative mutual solubility of butyric acid is higher in the diethyl succinate or diethyl glutarate or diethyl adipate layers …
Number of citations: 29 www.sciencedirect.com
R Zhu, CS Cheung, Z Huang, X Wang - Journal of Aerosol Science, 2011 - Elsevier
Euro V diesel fuel blended with 8.1%, 16.4%, 25% and 33.8% by volume of diethyl adipate (DEA), corresponding to 3%, 6%, 9% and 12% by mass of oxygen in the blended fuels, were …
Number of citations: 28 www.sciencedirect.com
Şİ Kırbaşlar, S Şahin, M Bilgin - Journal of Chemical & …, 2007 - ACS Publications
… Acetic acid, diethyl succinate, diethyl glutarate, and diethyl adipate were purchased from … and diethyl adipate were found to be similar in slopes, but the selectivity of diethyl adipate …
Number of citations: 39 pubs.acs.org
Şİ Kırbaşlar, S Şahin, M Bilgin - The Journal of Chemical Thermodynamics, 2007 - Elsevier
… (LLE) data of the solubility (binodal) curves and tie-line end compositions were examined for {water (1)+propionic acid (2)+diethyl succinate or diethyl glutarate or diethyl adipate (3)} at T…
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.